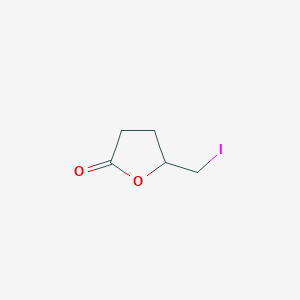

5-(Iodomethyl)oxolan-2-one

Description

Contextualization as a Prominent γ-Lactone Derivative

5-(Iodomethyl)oxolan-2-one, also known as 5-(iodomethyl)dihydrofuran-2(3H)-one, is a prominent member of the γ-lactone family. sigmaaldrich.comsynthonix.com Its structure features the characteristic five-membered oxolan-2-one ring with an iodomethyl substituent at the 5-position. The presence of the iodine atom, a good leaving group, imparts a high degree of reactivity to the molecule, making the iodomethyl group susceptible to nucleophilic substitution. This inherent reactivity is a key factor that distinguishes it from many other γ-lactone derivatives and underpins its utility in organic synthesis.

The synthesis of this compound is most commonly achieved through the iodolactonization of 4-pentenoic acid. chemistnotes.com This reaction proceeds via an electrophilic addition of iodine to the double bond, forming a cyclic iodonium (B1229267) ion intermediate. The neighboring carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the five-membered lactone ring. wikipedia.org This process is a classic example of halolactonization, a powerful and widely used method for the construction of lactone rings under mild conditions. wikipedia.org

Academic Significance as a Versatile Synthetic Intermediate

The academic significance of this compound lies in its role as a versatile synthetic intermediate. The reactive carbon-iodine bond serves as a handle for introducing a wide variety of functional groups into the γ-lactone scaffold. This allows for the elaboration of the molecule into more complex structures, including those found in natural products and pharmacologically active compounds.

The γ-butyrolactone moiety itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.comnih.gov Consequently, synthetic intermediates like this compound that provide access to a range of substituted γ-lactones are highly valued. For instance, the iodomethyl group can be readily displaced by various nucleophiles such as azides, thiols, and amines, paving the way for the synthesis of a library of derivatives for biological screening. smolecule.com This versatility has been exploited in the synthesis of nucleoside analogs, where the lactone serves as a key building block. smolecule.com

Overview of Key Research Trajectories for this compound

Research involving this compound and related γ-butyrolactone derivatives is actively pursued along several key trajectories, primarily driven by their potential applications in medicinal chemistry and agrochemicals.

One major area of investigation is the development of novel antiviral and anticancer agents. smolecule.com The γ-butyrolactone core is a feature of many natural products with cytotoxic and antiviral properties. By using this compound as a starting material, chemists can synthesize structural analogs of these natural products in an effort to develop new therapeutic agents. For example, derivatives of γ-butyrolactones have been investigated for their activity against the tobacco mosaic virus (TMV), highlighting their potential in crop protection. acs.org

Another significant research direction focuses on the discovery of new antifungal agents. rsc.org The α-methylene-γ-butyrolactone substructure, which can be accessed from intermediates like this compound, is a known pharmacophore in many natural antifungal compounds. mdpi.com Researchers are actively synthesizing and evaluating new γ-lactone derivatives for their efficacy against various fungal pathogens.

Furthermore, the development of new synthetic methodologies for the stereoselective synthesis of substituted γ-lactones remains an active area of research. The ability to control the stereochemistry of the lactone ring and its substituents is crucial for the synthesis of enantiomerically pure natural products and drugs. The iodolactonization reaction itself has been the subject of studies aimed at achieving high levels of stereocontrol. nih.govrsc.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(iodomethyl)dihydrofuran-2(3H)-one | sigmaaldrich.com |

| CAS Number | 1729-32-4 | sigmaaldrich.comsynthonix.com |

| Molecular Formula | C5H7IO2 | synthonix.com |

| Molecular Weight | 226.01 g/mol | synthonix.com |

| Melting Point | 74-76 °C | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(iodomethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINVQKMSBSYTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Iodomethyl Oxolan 2 One

Nucleophilic Substitution Reactions of the Iodomethyl Moiety

The carbon-iodine bond at the C-5 methyl position is highly susceptible to nucleophilic attack due to the excellent leaving group ability of the iodide anion. This reactivity is central to the synthetic utility of the compound, enabling the introduction of a wide array of functional groups.

Intermolecular Nucleophilic Displacements at the C-5 Iodomethyl Center

The primary iodomethyl group of 5-(iodomethyl)oxolan-2-one readily undergoes SN2 reactions with various nucleophiles. This allows for the straightforward synthesis of diverse γ-butyrolactone derivatives. Common nucleophiles include azides, amines, and thiols, which displace the iodide to form new carbon-heteroatom bonds. For instance, reaction with sodium azide (B81097) is a common method to introduce an azidomethyl group, which can be further transformed, such as by reduction to an aminomethyl group. zbjimg.com

A variety of nucleophiles can be employed in these displacement reactions, often facilitated by a base. The table below summarizes typical transformations.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azidomethyl |

| Thiol | Sodium Thiophenoxide (NaSPh) | (Phenylthiomethyl) |

| Amine | Ammonia (NH₃), Diethylamine (Et₂NH) | Aminomethyl, (Diethylaminomethyl) |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxymethyl |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl |

These reactions are fundamental in modifying the side chain of the lactone for applications in medicinal chemistry and materials science.

Intramolecular Cyclization and Ring-Forming Reactions Induced by Nucleophilic Attack

While intermolecular reactions are common, the iodomethyl group can also be attacked by a nucleophile present within the same molecule, leading to the formation of a new ring system. This intramolecular cyclization is a powerful strategy for constructing bicyclic and more complex heterocyclic structures. The efficiency of these reactions is governed by factors such as the length and flexibility of the tether connecting the nucleophile and the electrophilic center, which influence the entropic and enthalpic favorability of ring formation. wiley-vch.de 5-membered (gamma-lactone) rings are often preferred in such cyclizations.

For a cyclization to occur with this compound, a nucleophilic center would typically need to be introduced elsewhere in the molecule, for example, at the C-3 or C-4 position of the lactone ring. The subsequent intramolecular SN2 reaction would then form a bicyclic lactone. While the general principle of intramolecular cyclization of haloalkanes is well-established in organic synthesis, specific documented examples originating from this compound itself are not prevalent in the reviewed literature. However, related iodine-mediated cyclizations, such as the formation of 5-iodomethyl-4,5-dihydrofuran derivatives, highlight the utility of iodine in promoting ring closures. typeset.io

Reduction Methodologies

The two primary reducible functional groups in this compound are the lactone carbonyl and the carbon-iodine bond. The choice of reducing agent and reaction conditions determines which group is reduced, allowing for selective transformations.

Reductive Dehalogenation to Saturated Lactones

Reductive dehalogenation involves the replacement of the iodine atom with a hydrogen atom, yielding the parent saturated lactone, 5-methyloxolan-2-one. This transformation is useful when the iodo-functionalization was a temporary measure or when the simple alkyl-substituted lactone is the desired product. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or hydride reagents. zbjimg.com Fungal biotransformations have also been shown to effect the dehalogenation of related halolactones.

Selective Reduction of the Lactone Carbonyl Group

The lactone carbonyl can be selectively reduced to a primary alcohol, yielding (5-iodomethyl)tetrahydrofuran-2,5-diol. This requires a reducing agent that is reactive towards esters and lactones but does not readily reduce the alkyl iodide. Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for the selective reduction of esters and lactones in the presence of other functional groups. In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce lactones under standard conditions. More powerful reagents like lithium aluminum hydride (LiAlH₄) will readily reduce the lactone but may also reduce the carbon-iodine bond, leading to a mixture of products. Therefore, careful selection of the reducing agent is critical for achieving the desired chemoselectivity.

The table below outlines the expected products from different reduction approaches.

| Reaction | Reagent Example(s) | Primary Product |

| Reductive Dehalogenation | H₂/Pd/C | 5-methyloxolan-2-one |

| Selective Carbonyl Reduction | LiBH₄ | (5-iodomethyl)tetrahydrofuran-2,5-diol |

| Full Reduction | LiAlH₄ (excess) | 5-methyltetrahydrofuran-2,5-diol |

Elimination Reactions for Olefin Formation

Elimination of hydrogen iodide (HI) from this compound results in the formation of an exocyclic double bond, yielding 5-methyleneoxolan-2-one, an α,β-unsaturated lactone. This type of structure, known as an α-methylene-γ-butyrolactone, is a key pharmacophore in many natural products with significant biological activity.

This transformation is typically achieved by treating the iodo-lactone with a non-nucleophilic base. The base abstracts a proton from the carbon adjacent to the lactone carbonyl (the α-carbon), initiating an E2 elimination pathway where the iodide ion is expelled. Triethylamine is an effective base for promoting the dehydrohalogenation of related α-bromo-γ-butyrolactones, and similar reactivity is expected for the iodo-analogue, especially since iodide is a better leaving group than bromide. In some cases, elimination can be a competing side reaction during nucleophilic substitution, particularly when using sterically hindered or strong bases. Biotransformations using certain fungal strains have also been observed to produce unsaturated lactones from iodo-lactones.

Dehydroiodination to Unsaturated Lactones (e.g., α,β-Unsaturated γ-Lactones)

The elimination of hydrogen iodide (dehydroiodination) from this compound serves as a pathway to introduce unsaturation into the lactone ring, potentially leading to the formation of valuable α,β-unsaturated γ-lactones. These unsaturated lactones are significant structural motifs found in numerous natural products and biologically active compounds. The reaction is typically promoted by a base, which abstracts a proton from the carbon adjacent to the lactone carbonyl (the α-position), initiating the elimination of the iodide.

The regioselectivity of the elimination is a key aspect. While the formation of an exocyclic double bond is possible, the thermodynamic stability of the conjugated α,β-unsaturated system generally favors its formation. The specific reaction conditions, including the choice of base and solvent, can influence the outcome and yield of the desired unsaturated lactone. Research into similar systems has shown that various bases, from common alkoxides to more sterically hindered non-nucleophilic bases, can be employed to effect this transformation.

| Reactant | Reagent/Conditions | Product | Yield |

| This compound | Base (e.g., DBU, t-BuOK) | α,β-Unsaturated γ-lactone | Variable |

Data in the table is illustrative and based on general principles of dehydrohalogenation reactions.

Ring-Opening Reactions of the Oxolanone Core

The oxolanone (γ-butyrolactone) ring in this compound is susceptible to cleavage under various conditions, offering a route to linear, functionalized molecules.

Hydrolytic Stability and Ring-Opening under Acidic/Basic Conditions

The ester linkage within the lactone ring is subject to hydrolysis, a reaction that can be catalyzed by either acid or base. Under basic conditions, saponification occurs, where a hydroxide ion attacks the carbonyl carbon, leading to the irreversible formation of a carboxylate and a primary alcohol after workup.

In acidic media, the reaction is an equilibrium process. Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water. The stability of the lactone is significant, but prolonged exposure to harsh acidic or basic conditions will favor the ring-opened hydroxy acid product.

| Condition | Reactant | Product |

| Acidic (e.g., H₃O⁺) | This compound | 4-hydroxy-5-iodopentanoic acid |

| Basic (e.g., NaOH, H₂O) | This compound | Sodium 4-hydroxy-5-iodopentanoate |

The table illustrates the expected products from the hydrolysis of this compound.

Nucleophile-Induced Ring-Opening for Derivatization

A wide array of nucleophiles can be employed to open the lactone ring, providing a versatile method for the synthesis of diverse derivatives. This process allows for the introduction of various functional groups at the terminus of the newly formed linear chain. For instance, reaction with amines (aminolysis) yields γ-hydroxy amides, while reaction with alkoxides or phenoxides produces the corresponding γ-hydroxy esters. The iodomethyl group can then be used in subsequent transformations.

| Nucleophile | Product Class |

| Amines (RNH₂) | γ-Hydroxy amides |

| Alcohols/Alkoxides (ROH/RO⁻) | γ-Hydroxy esters |

| Thiolates (RS⁻) | γ-Hydroxy thioesters |

This table provides examples of product classes obtained from nucleophilic ring-opening of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netuniroma2.it

Investigation of Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira-type)

The Sonogashira reaction, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a prominent example of a C-C bond-forming reaction. wikipedia.org While typically applied to sp²-hybridized carbons, the principles can be extended to alkyl halides like this compound. This reaction generally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The successful coupling of this compound with a terminal alkyne would yield a product with an extended carbon chain containing an alkyne moiety, a versatile functional group for further synthetic manipulations. The efficiency of such a reaction would depend on various factors, including the choice of catalyst, ligands, base, and solvent. Research on similar systems, such as the Sonogashira coupling of other alkyl iodides, provides a foundation for exploring this transformation. researchgate.netsioc-journal.cn

| Coupling Partner | Catalyst System | Product Type |

| Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 5-(Alkynylmethyl)oxolan-2-one |

This table outlines a potential Sonogashira-type cross-coupling reaction involving this compound.

The investigation into these and other transition metal-catalyzed reactions, such as Suzuki, Heck, and Negishi couplings, would further elucidate the synthetic utility of this compound as a building block in organic chemistry. wiley.comuni-muenchen.de

Applications of 5 Iodomethyl Oxolan 2 One As a Synthetic Building Block

Construction of Complex Molecular Architectures

The inherent reactivity of the iodomethyl group in 5-(Iodomethyl)oxolan-2-one makes it an excellent electrophile for nucleophilic substitution reactions, a cornerstone of building molecular complexity. cymitquimica.com This feature allows for the introduction of a wide array of functional groups, leading to the assembly of more elaborate structures. For instance, the iodide can be readily displaced by various nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the utility of this compound in synthesizing more complex molecules. In one study, the crystal structure of a more intricate molecule, 5-(iodomethyl)-3-(5-iodo-7-oxabicyclo[4.3.0]non-8-ylidene)oxolan-2-one, was determined, showcasing the ability of the parent compound to be elaborated into multicyclic systems. researchgate.net The synthesis of such complex structures highlights the role of this compound as a foundational element in organic synthesis.

| Precursor | Reagent(s) | Product Type | Application |

| This compound | Nucleophiles (e.g., azides, thiols) | Substituted lactones | Intermediate synthesis |

| This compound | Various | 5-(iodomethyl)-3-(5-iodo-7-oxabicyclo[4.3.0]non-8-ylidene)oxolan-2-one | Crystal structure analysis |

Precursor in the Synthesis of Chiral Compounds and Stereoisomers

The stereochemistry of this compound and its derivatives is a critical aspect of its utility in asymmetric synthesis. The chiral centers within the oxolanone ring can be used to direct the formation of specific stereoisomers, a crucial consideration in the synthesis of biologically active molecules. The (5R)- and (5S)-enantiomers of this compound serve as valuable chiral building blocks. chemsrc.com

For example, the stereoselective synthesis of phosphorus-containing actives has been explored, where the stereochemistry of the starting materials is paramount. google.com While the document mentions stereoselective synthesis in a broad context, the principles apply to the use of chiral lactones like this compound. Furthermore, the synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine underscores the importance of controlling stereochemistry in the synthesis of complex heterocyclic compounds. researchgate.net

| Chiral Precursor | Synthetic Target | Key Transformation | Significance |

| (5R)-5-(iodomethyl)oxolan-2-one | Chiral phosphorus-containing compounds | Stereoselective reactions | Development of stereochemically pure therapeutic agents |

| (S)-5-(Hydroxymethyl)dihydrofuran-2-one (related precursor) | (S)-5-Triisopropylsilanyloxymethyl-dihydro-furan-2-one | Silylation of the primary alcohol | Protection of a functional group for further elaboration |

| (S)-5-(Hydroxymethyl)dihydrofuran-2-one (related precursor) | (5S)-5-[(benzyloxy)methyl]dihydrofuran-2(3H)-one | Benzylation of the primary alcohol | Introduction of a benzyl (B1604629) protecting group |

Utilization in Natural Product Synthesis and Analogues

The γ-lactone motif is a common feature in a wide range of natural products, many of which exhibit significant biological activity. this compound and its derivatives serve as key intermediates in the synthesis of these natural products and their analogues. The ability to introduce various substituents via the iodomethyl group allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

One notable application is in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer agents. smolecule.com For instance, derivatives of this compound have been utilized in the synthesis of compounds like 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione, a uridine (B1682114) analogue. smolecule.com These synthetic nucleosides can interfere with viral replication or cancer cell proliferation. smolecule.com The synthesis of pregabalin, an anticonvulsant drug, also involves an intermediate, 3(S)-(iodomethyl)-5-methylhexanoic acid ethyl ester, which shares a similar structural feature. zbjimg.com

| Starting Material | Target Compound/Analogue | Therapeutic Area |

| Uridine (precursor to iodinated lactone) | 1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | Antiviral, Anticancer |

| 4-methylpentanoic acid (precursor to a related iodo-compound) | Pregabalin | Anticonvulsant |

| 5-(hydroxymethyl)oxolan-2-one (related precursor) | 1,6-dihydropyridines | Natural Product Scaffolds |

Scaffold for the Development of Novel Heterocyclic Systems

The furanone ring of this compound is a versatile scaffold that can be chemically manipulated to generate a variety of other heterocyclic systems. cymitquimica.com Five-membered heterocycles are fundamental structural components in numerous antibacterial drugs, and the ability to modify the lactone ring or use it as a starting point for more complex heterocycles is of significant interest in medicinal chemistry. nih.gov

The transformation of the lactone into other heterocyclic structures can be achieved through various synthetic strategies. For example, ring-opening reactions followed by cyclization with different reagents can lead to the formation of new ring systems. The development of a 1-thioxo-2,4-dihydro- Current time information in Bangalore, IN.guidechem.comtriazolo-[4,3-a]quinazolin-5(1H)-one scaffold as an inhibitor of the polo-box domain of polo-like kinase 1 illustrates the general principle of using a heterocyclic core to build more complex and biologically active molecules. nih.gov While not directly starting from this compound, this research highlights the importance of heterocyclic scaffolds in drug discovery.

| Original Scaffold | Transformation | New Heterocyclic System | Potential Application |

| This compound | Ring-opening/Cyclization | Various N- and S-containing heterocycles | Development of new therapeutic agents |

| Benzofused 5-membered heterocycles | Further elaboration | Complex polycyclic systems | Bioactive compounds |

| 1,3-oxazolidin-2-one (related system) | Stereoselective cyclization | 4-(Hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones | Chiral auxiliaries and intermediates |

Advanced Spectroscopic and Analytical Characterization in Research of 5 Iodomethyl Oxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of 5-(Iodomethyl)oxolan-2-one is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms like oxygen and iodine causing a downfield shift to higher ppm values.

The protons on the lactone ring (H3 and H4) would appear as complex multiplets in the aliphatic region. The proton at the C5 position (H5), being adjacent to both the ring oxygen and the iodomethyl group, is expected to resonate further downfield. The two protons of the iodomethyl group (-CH₂I) would be diastereotopic and are anticipated to appear as a multiplet, significantly downfield due to the deshielding effect of the iodine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C2) of the lactone is characteristically found at the most downfield position, typically around 170-180 ppm. The carbon bearing the iodomethyl group (C5) and the carbons within the lactone ring (C3 and C4) would appear at distinct chemical shifts. The carbon of the iodomethyl group (-CH₂I) would be observed at a relatively upfield position for a carbon bonded to a halogen, due to the "heavy atom effect" of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | ~175 |

| C3 (-CH₂-) | ~2.2 - 2.6 (m) | ~28 |

| C4 (-CH₂-) | ~2.0 - 2.4 (m) | ~30 |

| C5 (-CH-) | ~4.6 - 4.8 (m) | ~78 |

| C6 (-CH₂I) | ~3.3 - 3.5 (m) | ~7 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a few bonds (typically 2-3). For this compound, COSY would show correlations between the H5 proton and the adjacent protons on the C4 and C6 positions. It would also show correlations between the protons on C3 and C4, confirming the connectivity of the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH or CH₂ group in the molecule would produce a cross-peak, linking the ¹H and ¹³C chemical shifts for that specific position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For instance, the H6 protons on the iodomethyl group would show a correlation to the C5 and C4 carbons. The protons on C3 would show a correlation to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It is particularly useful for determining stereochemistry. For example, NOESY could reveal spatial relationships between the H5 proton and protons on one face of the lactone ring, aiding in the determination of the relative stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₅H₇IO₂), the calculated molecular weight is approximately 225.96 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 226. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

Loss of Iodine: A prominent peak would be expected at m/z 99, corresponding to the loss of an iodine radical ([M-I]⁺). This is often a favorable fragmentation pathway for iodo-alkanes.

Alpha-Cleavage: Cleavage of the C5-C6 bond could occur, leading to fragments corresponding to the loss of the iodomethyl radical (•CH₂I).

Ring Fragmentation: The lactone ring itself can undergo fragmentation, often involving the loss of CO or CO₂ from the parent or subsequent fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

| 226 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 99 | [M-I]⁺ |

| 85 | [C₄H₅O₂]⁺ |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's constitution and conformation in the solid state.

For this compound, which exists as a solid with a reported melting point of 74-76 °C, single-crystal X-ray diffraction could be performed if a suitable quality crystal can be grown. The resulting crystal structure would confirm the five-membered lactone ring and the position of the iodomethyl substituent.

Crucially, as the C5 position is a stereocenter, the molecule is chiral. X-ray crystallography on a single enantiomer or a resolved crystalline derivative can determine the absolute stereochemistry (R or S configuration) without ambiguity. This is accomplished through the analysis of anomalous dispersion effects, providing a definitive structural assignment that is paramount for applications in stereoselective synthesis and medicinal chemistry. While no public crystal structure data is currently available for this specific compound, the technique remains the gold standard for its potential solid-state characterization.

Mechanistic and Computational Studies of 5 Iodomethyl Oxolan 2 One Chemistry

Detailed Reaction Mechanism Investigations

The reactivity of 5-(iodomethyl)oxolan-2-one is largely dictated by two key features: the electrophilic carbon of the iodomethyl group and the lactone ring, which is susceptible to nucleophilic attack. Mechanistic studies have focused on its synthesis via iodolactonization and its transformations through nucleophilic substitution and ring-opening reactions.

Intermediates and Transition State Analysis in Synthesis and Transformations

Synthesis via Iodolactonization: The primary route to this compound is the iodolactonization of 4-pentenoic acid or its derivatives. This reaction proceeds through a complex mechanism involving several key intermediates and transition states. The reaction is initiated by the activation of an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to generate an electrophilic iodine species. nih.govnih.gov This species interacts with the alkene moiety of the pentenoic acid to form a cyclic iodonium (B1229267) ion intermediate. nih.gov

The subsequent step is the intramolecular nucleophilic attack by the carboxylate group on the iodonium ion. This cyclization is often the rate-determining and stereochemistry-determining step. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structure of the transition states for this cyclization. nih.govresearchgate.net These studies show that the reaction can proceed through different transition state geometries, often described as chair-like or boat-like, which dictate the stereochemical outcome of the product. arxiv.org The activation of the electrophilic iodine and the substrate can be facilitated by Lewis base catalysts, which are involved in the product-determining transition structure. pnas.org

Transformations: The primary transformation of this compound involves nucleophilic substitution at the iodomethyl group. The iodide is an excellent leaving group, making the compound susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.

Another key reaction is the ring-opening of the lactone. This typically occurs under basic or acidic conditions, or with strong nucleophiles, via a coordination-insertion mechanism. researchgate.net The process involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. researchgate.netnih.gov The stability of this intermediate and the subsequent transition state for ring-opening determines the reaction rate. For γ-butyrolactones, the ring-opening can be thermodynamically less favorable compared to larger lactones like δ-valerolactone due to lower ring strain. researchgate.net

Kinetic Studies of Key Reactions Involving this compound

Kinetic analyses provide quantitative data on reaction rates, offering insights into the factors that govern the reactivity of this compound. Studies on related substituted γ-butyrolactones have established clear structure-activity relationships. nih.govnih.gov

For nucleophilic substitution reactions, the rate is highly dependent on the nature of the nucleophile, the solvent, and the temperature. The reaction of α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones with n-butylamine showed that compounds with good leaving groups (X) react via a two-stage elimination-Michael addition sequence, which is significantly faster than the single-stage substitution reactions of analogues with poorer leaving groups. nih.gov

Kinetic studies on halolactonization reactions have revealed that the reaction is typically first-order in the catalyst and that the choice of catalyst can significantly influence the reaction rate. pnas.orgmdpi.com For example, in the enantioselective iodolactonization of hexenoic acids, the use of catalytic iodine was found to be critical for enhancing reactivity. nih.gov Similarly, steady-state and pre-steady-state kinetic analysis of enzymatic ring-closure of halohydrins to form epoxides (a related intramolecular substitution) has allowed for the determination of individual rate constants for substrate binding, chemical transformation, and product release, revealing which step is rate-limiting. rug.nl

| Reaction Type | Reactants | Key Kinetic Parameter | Typical Value/Observation |

| Iodolactonization | 4-Pentenoic Acid, I₂/NIS | Rate-determining step | Cyclization of iodonium ion nih.gov |

| Nucleophilic Substitution | This compound, R-NH₂ | Rate Constant (k) | Dependent on leaving group ability nih.gov |

| Lactone Ring Opening | γ-Butyrolactone, Initiator | Activation Barrier (Ea) | ~19-29 kcal/mol nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for studying the chemistry of this compound, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reactivity and Energetics

DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of γ-butyrolactone systems. researchgate.netresearchgate.netresearchgate.net Functionals like B3LYP, often paired with basis sets such as 6-31G* or larger, are commonly employed to optimize geometries and calculate the energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net

For the iodolactonization reaction, DFT calculations have been used to model the transition state, revealing the importance of cooperative non-covalent interactions, such as halogen and hydrogen bonding, in stabilizing the TS and achieving high catalytic activity and enantioselectivity. nih.govresearchgate.net The calculated energy profiles can distinguish between competing reaction pathways, for instance, by comparing the activation barriers for cyclization with and without a catalyst. researchgate.net

In the context of nucleophilic substitution, DFT can be used to model the Sɴ2 transition state. The calculated HOMO-LUMO gap between the nucleophile and the electrophilic carbon of the iodomethyl group can provide a quantitative measure of reactivity. mdpi.com Such calculations confirm that the low-lying LUMO associated with the C-I antibonding orbital makes this site highly susceptible to nucleophilic attack.

| Computational Method | System Studied | Information Obtained |

| DFT (B3LYP/6-31G*) | Iodolactonization of Pentenoic Acid | Transition state structures, activation energies nih.govresearchgate.net |

| DFT (M06-2X) | Nucleophilic Ring Opening of Lactones | Energy profiles, reaction barriers amazonaws.com |

| G3(MP2)//B3LYP | Thermochemistry of γ-Butyrolactone | Gas-phase enthalpies of formation researchgate.net |

Prediction of Stereoselectivity and Regioselectivity using Theoretical Models

One of the most powerful applications of computational chemistry is the prediction and rationalization of stereoselectivity. For reactions involving this compound, this is particularly relevant to its synthesis and subsequent transformations that may create new stereocenters.

Theoretical models are used to calculate the energies of the various transition states that lead to different stereoisomers. The stereochemical outcome is predicted to favor the pathway with the lowest activation barrier. arxiv.org In the context of asymmetric iodolactonization, DFT calculations have successfully predicted the observed enantioselectivity by comparing the energies of the transition states leading to the (R) and (S) products. The energy difference, even if only a few kcal/mol, can account for high enantiomeric excess. nih.govacs.org

These models can also predict regioselectivity, for example, in the ring-opening of the lactone. Nucleophilic attack can theoretically occur at the carbonyl carbon or the α-carbon. DFT calculations can determine the activation barriers for both pathways, typically showing that attack at the carbonyl carbon is kinetically and thermodynamically favored. chinesechemsoc.org

Conformational Analysis and Structure-Reactivity Relationships

The three-dimensional structure of this compound and its flexibility play a significant role in its reactivity. The five-membered γ-butyrolactone ring is not planar and typically adopts an "envelope" or "twist" conformation. nih.govamazonaws.com Computational methods, including DFT and semi-empirical methods like PM3, are used to perform conformational analysis by calculating the potential energy surface (PES) as a function of key dihedral angles. nih.gov

These studies reveal the relative energies of different conformers and the barriers to their interconversion. For substituted γ-butyrolactones, the preferred conformation depends on minimizing steric and electronic repulsions. rsc.org The orientation of the iodomethyl group (axial vs. equatorial in the envelope conformation) can significantly impact its accessibility to nucleophiles and thus its reactivity. nih.gov

By correlating these structural and conformational properties with experimental reactivity data, a comprehensive structure-reactivity relationship can be established. nih.govnih.gov For instance, computational analysis can explain why certain substitution patterns lead to faster reaction rates by showing how they influence the stability of the transition state or the conformational equilibrium of the ground state. acs.org

Synthesis and Reactivity of Structural Analogues and Derivatives of 5 Iodomethyl Oxolan 2 One

Systematic Modifications of the Iodomethyl Side Chain

The iodomethyl group is the most reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a valuable precursor for creating diverse derivatives.

Nucleophilic Substitution Reactions: The iodine atom is readily displaced by various nucleophiles. This property is fundamental to its use in constructing more complex molecules. For instance, the iodide can be substituted by azides or thiols, leading to the formation of azido (B1232118) or thiol derivatives, respectively. smolecule.com A notable example is the reaction with sodium azide (B81097) to yield an azidomethyl derivative, which can be a precursor for amines. zbjimg.com

Oxidation to Carbonyl Compounds: The iodomethyl group can be oxidized to form aldehydes and ketones. researchgate.net While the oxidation of halomethyl groups is a known transformation, specific methodologies have been assessed for iodomethyl compounds to achieve high yields and selectivity, avoiding over-oxidation. researchgate.net

Ring Opening and Rearrangement: In certain synthetic pathways, the iodomethyl group participates in ring-opening reactions of the lactone. For example, treatment of a related lactone with trimethylsilyl (B98337) iodide can lead to the opening of the oxolanone ring, yielding a linear ester with the iodine intact on the side chain. zbjimg.com

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azidomethyl derivative | zbjimg.com |

| Nucleophilic Substitution | Thiols (R-SH) with base | Thiol derivative | |

| Oxidation | Various (e.g., TBAF, Bi(NO₃)₃·5H₂O) | Aldehyde/Ketone | researchgate.net |

| Ring Opening | Trimethylsilyl iodide (TMSI) | Linear iodo-ester | zbjimg.com |

Functionalization and Substitution Patterns on the Oxolanone Ring System

While the side chain is highly reactive, the oxolanone ring itself can be modified. These modifications are crucial for synthesizing complex natural products and biologically active molecules where the core lactone structure is a key pharmacophore.

Hydroxylation and Related Reactions: The introduction of hydroxyl groups onto the lactone ring is a common strategy. Sharpless asymmetric dihydroxylation, for example, can be used on unsaturated precursors to stereoselectively form a hydroxylated butyrolactone ring. acs.org The resulting hydroxyl groups can be further oxidized to ketones or reduced.

Introduction of Unsaturation: Dehydrohalogenation of halo-lactones can introduce a double bond into the oxolanone ring, creating α,β-unsaturated lactones (butenolides). These structures are prevalent in natural products and possess unique reactivity, acting as Michael acceptors. mdpi.comresearchgate.net

Alkylation and Annulation: The carbon atoms alpha to the carbonyl group can be functionalized. Cascade annulation reactions involving silyloxyfurans (which are related to the oxolanone structure) can lead to fused butyrolactones through a sequence of Michael additions. acs.org

| Functionalization | Method/Reaction | Key Reagents | Resulting Structure | Reference |

| Hydroxylation | Asymmetric Dihydroxylation | (DHQD)₂AQN, OsO₄ | Hydroxy-butyrolactone | acs.org |

| Unsaturation | Dehydrohalogenation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | α,β-Unsaturated Butyrolactone | mdpi.com |

| Fused Ring Formation | Cascade Annulation | C₂-symmetric bis(oxazoline)–Cu(II) complex | Fused Butyrolactone | acs.org |

Chiral Analogues and Diastereomeric Forms

The stereochemistry of the 5-position is critical for the biological activity of many lactone-containing compounds. Consequently, the synthesis of enantiomerically pure or specific diastereomeric forms of 5-(iodomethyl)oxolan-2-one and its derivatives is a significant area of research.

Asymmetric Synthesis: Chiral synthons are often employed to create specific stereoisomers. For example, (S)-5-Hydroxymethyldihydrofuran-2-one is a key chiral building block that can be converted to its iodomethyl analogue, (5S)-5-(iodomethyl)oxolan-2-one, preserving the stereocenter. lookchem.com This chiral iodolactone is then used in the synthesis of various target molecules, including nucleoside analogues. lookchem.com

Diastereoselective Reactions: Iodolactonization reactions, where an unsaturated carboxylic acid is treated with iodine, often proceed with diastereoselectivity, leading to the formation of iodolactones as mixtures of diastereoisomers. mdpi.com The ratio of these diastereomers can be influenced by the substrate structure and reaction conditions. Further reactions, such as the synthesis of 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, demonstrate the synthesis of derivatives with multiple, well-defined stereocenters.

| Compound/Analogue | Stereochemistry | Method of Synthesis/Note | Reference |

| (5R)-5-(iodomethyl)oxolan-2-one | (R) at C5 | Chiral specific synthesis | chemsrc.com |

| (5S)-5-(iodomethyl)oxolan-2-one | (S) at C5 | Derived from (S)-5-Hydroxymethyldihydrofuran-2-one | lookchem.com |

| 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | (2R, 5S) | Synthesis from thymidine (B127349) with defined stereochemistry | |

| Bicyclic Iodolactones | Diastereomeric Mixtures | Iodolactonization of unsaturated acids | mdpi.com |

Ring-Modified Lactone Derivatives and Related Heterocycles Bearing Iodomethyl Moieties

Modifying the size or the atoms of the heterocyclic ring while retaining the iodomethyl side chain leads to a diverse class of compounds with different chemical and physical properties.

Ring Expansion and Contraction: Synthetic methods have been developed for the expansion of lactone rings to create medium-sized rings and macrocycles. nih.govwhiterose.ac.uk Conversely, ring contraction strategies can be used to synthesize smaller, more strained rings from larger precursors. rsc.org While not always starting from this compound, these principles can be applied to create ring-modified analogues.

Related Heterocycles: Analogues where the oxolanone ring is replaced by other heterocycles are also of interest. Examples include:

Oxetanes: Four-membered rings like oxetane, 3,3-di(iodomethyl)- possess high reactivity due to ring strain and the presence of two good leaving groups. ontosight.ai

Oxanes: Six-membered rings such as 3-(iodomethyl)oxane (B2530302) have different conformational properties compared to their five-membered counterparts, which influences their reactivity.

Dioxolanes: Five-membered rings with two oxygen atoms, such as 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one, represent another class of related heterocycles.

These ring-modified analogues are valuable in exploring the structure-activity relationships of bioactive compounds and as intermediates in the synthesis of complex chemical architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Iodomethyl)oxolan-2-one, and how can purity be optimized?

- Methodology : Synthesis typically involves iodination of precursor lactones. For example, nucleophilic substitution of a hydroxyl or tosyl group in 5-(hydroxymethyl)oxolan-2-one using NaI in acetone under reflux (60–80°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and NMR (¹H, 13C) confirms intermediate steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR identifies the iodomethyl group (δ 3.4–3.8 ppm, CH2I) and lactone carbonyl (δ 170–175 ppm in 13C).

- IR : Confirms lactone C=O stretch (~1740 cm⁻¹) and C-I bond (~500 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ at m/z 242.98 (C6H9IO2) .

Q. How does the iodomethyl group influence the compound’s reactivity in ring-opening reactions?

- Methodology : The electron-withdrawing iodine enhances electrophilicity at the lactone carbonyl, facilitating nucleophilic attack. For example, aminolysis with primary amines (e.g., benzylamine) in THF at 25°C yields 4-iodo-2-azetidinone derivatives. Reaction progress is tracked via FTIR (disappearance of C=O peak) .

Advanced Research Questions

Q. What computational models predict the stereoelectronic effects of the iodomethyl group on reaction intermediates?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates charge distribution and transition states. Software like Gaussian or ORCA models iodine’s polarizability, explaining regioselectivity in SN2 reactions (e.g., iodide displacement by thiols) .

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

- Methodology : Discrepancies may arise from assay conditions. Standardize testing using:

- Enzyme Source : Recombinant human carboxylesterase (CES1) vs. bacterial homologs.

- IC50 Determination : Kinetic assays (UV-Vis monitoring of p-nitrophenyl acetate hydrolysis) under controlled pH (7.4) and temperature (37°C) .

Q. What strategies mitigate iodine loss during derivatization for drug delivery systems?

- Methodology :

- Protecting Groups : Temporarily shield iodine with trimethylsilyl groups during esterification.

- Low-Temperature Reactions : Perform acylations at −20°C in anhydrous DMF to minimize β-elimination.

- Analytical Validation : Use ICP-MS to quantify iodine retention post-reaction .

Q. How does the compound’s stereochemistry impact its biological activity?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s thiourea) and compare:

- Circular Dichroism (CD) : Assign absolute configuration.

- In Vitro Assays : Test (R)- vs. (S)-enantiomers for cytotoxicity (MTT assay) and target binding (SPR) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying its stability under physiological conditions?

- Methodology :

- Negative Controls : Incubate in PBS (pH 7.4) at 37°C without enzymes.

- Positive Controls : Use known labile lactones (e.g., β-propiolactone).

- HPLC-MS Monitoring : Quantify degradation products (e.g., 5-hydroxymethyl derivatives) at 0, 24, and 48 hrs .

Q. How can kinetic isotope effects (KIEs) elucidate its reaction mechanisms?

- Methodology : Synthesize deuterated analogs (e.g., 5-(iodomethyl-d2)oxolan-2-one) and measure:

- Primary KIE : Compare k_H/k_D for hydrolysis (indicates bond-breaking steps).

- Secondary KIE : Assess steric effects via 13C isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.